molecular formula C11H13F B1323608 4-(2-Fluorophenyl)-2-methyl-1-butene CAS No. 731772-98-8

4-(2-Fluorophenyl)-2-methyl-1-butene

Cat. No. B1323608
M. Wt: 164.22 g/mol
InChI Key: PPOOEZMMCWYWPA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methyl-1-butene, also known as 4-fluorobut-2-en-1-yl-benzene (4-FBPB), is an organic compound that belongs to the family of alkenes. It is a colorless liquid with a boiling point of 66°C and a melting point of -73°C. 4-FBPB is widely used in the synthesis of various compounds and has a wide range of applications in the scientific research field.

Scientific Research Applications

Polymer Synthesis

The compound 2,3-Di-(4-fluorophenyl)buta-1,3-diene, closely related to 4-(2-Fluorophenyl)-2-methyl-1-butene, has been utilized in the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups. This process involves copolymerization with methyl methacrylate and styrene, followed by cleavage of the residual carbon-carbon double bonds of the diene units with ozone (Dix, Ebdon, & Hodge, 1993).

Chemical Reactions and Synthesis

1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne reacts with butenes, including compounds similar to 4-(2-Fluorophenyl)-2-methyl-1-butene, in a stereospecific manner to produce silacyclobutenes. This reaction is significant for understanding the interaction between different chemical groups and the formation of new compounds (Kinjo et al., 2007).

Crystal Structure Analysis

Studies on related compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provide valuable insights into the structural properties of fluorophenyl compounds. These analyses help in understanding the molecular arrangement and potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Liquid Crystalline Polysiloxanes

Research on side-chain liquid crystalline polysiloxanes containing ei- ther 4-((S)-2-methyl-1-butoxy)phenyl 4-(alkenyloxy)benzoate or laterally substituted 4-((S)-2-methyl-1-butoxy)phenyl 4-(alkenyl- oxy)benzoate mesogenic side groups, which are related to 4-(2-Fluorophenyl)-2-methyl-1-butene, has been conducted. This research is focused on understanding the effects of lateral substituents and spacer length on the mesomorphic properties of these polymers (Hsu et al., 1997).

properties

IUPAC Name

1-fluoro-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOOEZMMCWYWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641167
Record name 1-Fluoro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-2-methyl-1-butene

CAS RN

731772-98-8
Record name 1-Fluoro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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